molecular formula C14H17N3O2S B3754182 4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

Cat. No.: B3754182
M. Wt: 291.37 g/mol
InChI Key: UWQHRSZDLHXCND-UHFFFAOYSA-N
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Description

This compound features a butanamide backbone substituted with a 3-methylphenoxy group at the 4-position and a (2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. The thiadiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is critical for bioactivity, particularly in enzyme inhibition and metabolic interactions.

Properties

IUPAC Name

4-(3-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-5-3-6-12(9-10)19-8-4-7-13(18)15-14-17-16-11(2)20-14/h3,5-6,9H,4,7-8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQHRSZDLHXCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves the reaction of 3-methylphenol with butanoyl chloride to form 4-(3-methylphenoxy)butanamide. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products

Scientific Research Applications

4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
4-(3-Methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide 3-Methylphenoxy, 5-methyl-thiadiazolylidene ~349.4* Hypothesized DHFR inhibition; enhanced metabolic stability due to methyl groups
(Z)-2-(2-(4-(N-((Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide Sulfamoylphenyl, phenylbutanamide ~487.5 High activity scores (1.0000 in unspecified assays); potential enzyme inhibition
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 4-Chlorobenzyl, 2-methylphenoxy ~400.9 Increased lipophilicity due to chlorine; possible improved target binding
4-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl) Thiazolidinone core, sulfanylidene, propenylidene ~520.6 Dual heterocyclic system; redox-sensitive due to sulfanylidene
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Isoxazole, benzamide ~348.4 Moderate synthesis yield (70%); IR absorption at 1606 cm⁻¹ (C=O)

*Calculated based on molecular formula.

Key Research Findings

Structural Optimization: Substitution at the thiadiazole ring (e.g., chlorobenzyl in ) enhances lipophilicity but may increase metabolic liability. The main compound’s 3-methylphenoxy group balances lipophilicity and stability .

Activity Trade-offs : While sulfamoyl derivatives () show high activity scores, their complex structures may hinder pharmacokinetic properties compared to the simpler main compound .

Metabolic Pathways : Thiadiazoles are prone to oxidation (e.g., methazolamide → MSO), but methyl groups in the main compound may divert metabolism toward glucuronidation or other stable pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Reactant of Route 2
Reactant of Route 2
4-(3-methylphenoxy)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]butanamide

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